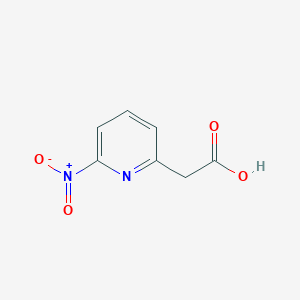

2-(6-Nitropyridin) acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-(6-nitropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)4-5-2-1-3-6(8-5)9(12)13/h1-3H,4H2,(H,10,11) |

InChI Key |

LTSUQIVYDQDRFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 6 Nitropyridin Acetic Acid and Its Precursors

Established Synthetic Routes to 2-(6-Nitropyridin) acetic acid and Related Nitropyridine Derivatives

Traditional synthetic approaches to this compound and its analogues rely on well-established organic reactions. These methods often involve multi-step sequences that allow for the precise installation of the required functional groups on the pyridine (B92270) ring.

Strategic Condensation Reactions in this compound Synthesis

A primary strategy for the synthesis of pyridylacetic acid derivatives involves condensation reactions with activated methylene (B1212753) compounds. The malonic ester synthesis is a classic and effective method for forming the acetic acid side chain. wikipedia.orgorganic-chemistry.org This approach typically starts with a suitably substituted halopyridine, such as 2-chloro-6-nitropyridine (B1362072).

The synthesis proceeds via the following steps:

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide, to generate a stabilized enolate. libretexts.org

Nucleophilic Substitution: The enolate then acts as a nucleophile, displacing the chloride from 2-chloro-6-nitropyridine in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 6-position activates the pyridine ring towards such substitutions at the 2-position.

Hydrolysis and Decarboxylation: The resulting diethyl 2-(6-nitropyridin-2-yl)malonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating leads to decarboxylation, yielding the desired this compound. libretexts.org

A similar strategy has been successfully employed in the synthesis of 2-methyl-3-nitropyridines, where 2-chloro-3-nitropyridine (B167233) is reacted with the in situ generated malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com

Another relevant condensation approach involves the use of Meldrum's acid derivatives. A three-component synthesis has been reported for substituted pyridylacetic acid derivatives, which utilizes the dual reactivity of Meldrum's acid. nih.govresearchgate.netresearchgate.netwhiterose.ac.uknih.gov In this method, a pyridine-N-oxide is activated, followed by nucleophilic substitution by a Meldrum's acid derivative. Subsequent ring-opening and decarboxylation with a suitable nucleophile yield the pyridylacetic acid derivative. While not explicitly demonstrated for a 6-nitro substituted pyridine, this methodology presents a viable synthetic route.

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| 2-chloro-6-nitropyridine | Diethyl malonate, Sodium ethoxide | Diethyl 2-(6-nitropyridin-2-yl)malonate | This compound | wikipedia.orgorganic-chemistry.org |

| Pyridine-N-oxide | Meldrum's acid derivative, Tosyl chloride | Substituted Meldrum's acid adduct | Pyridylacetic acid derivative | nih.govresearchgate.netresearchgate.net |

Targeted Functionalization Strategies for the Pyridine Core

Direct functionalization of the pyridine ring is a powerful tool for introducing the necessary substituents. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups like the nitro group. mdpi.comorganicchemistrytutor.com

One strategy involves starting with a pre-functionalized pyridine. For instance, the synthesis could commence with 2-methyl-6-nitropyridine (B98634). The methyl group can then be functionalized to introduce the carboxylic acid moiety. This can be achieved through oxidation of the methyl group. Catalytic aerobic oxidation of substituted methylquinolines has been demonstrated using Pd(II) complexes, suggesting a potential route for the oxidation of the methyl group in 2-methyl-6-nitropyridine to a carboxylic acid.

Alternatively, the acetic acid side chain can be constructed from a cyanomethyl group. The synthesis could start from 2-chloro-6-nitropyridine, which is converted to 2-(cyanomethyl)-6-nitropyridine via nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield this compound. A similar approach is implied in the synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile. chemicalbook.com

Palladium-catalyzed carbonylation reactions of halo-pyridines offer another sophisticated method for introducing the carboxylic acid functionality. mdpi.comresearchgate.netnih.govnih.gov A 2-halo-6-nitropyridine could potentially undergo carbonylation in the presence of a suitable palladium catalyst and a nucleophile, leading to the formation of an ester or amide, which can then be hydrolyzed to the desired carboxylic acid.

| Precursor | Reagent/Method | Intermediate | Final Product |

| 2-methyl-6-nitropyridine | Oxidizing agent (e.g., KMnO4) | 6-Nitropyridine-2-carboxylic acid | This compound |

| 2-chloro-6-nitropyridine | KCN or NaCN | 2-(cyanomethyl)-6-nitropyridine | This compound |

| 2-halo-6-nitropyridine | CO, Pd catalyst, Alcohol | Ester of this compound | This compound |

Nitro Group Introduction and Manipulation in Precursor Design

The introduction of the nitro group onto the pyridine ring is a critical step in the synthesis of the target molecule. Direct nitration of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, leading to low yields. acsgcipr.orgnih.gov

To overcome this, several strategies have been developed:

Nitration of Pyridine-N-oxide: The N-oxide is more susceptible to electrophilic substitution than pyridine itself. Nitration of pyridine-N-oxide, followed by deoxygenation of the N-oxide, can provide a route to nitropyridines.

Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate nitration. For instance, the nitration of pyridine-2,6-diamines has been shown to proceed with significantly higher yields when carried out in an anhydrous medium, such as a mixture of nitric acid and oleum. nih.govrsc.org

Building the Ring from Nitrated Precursors: An alternative approach is to construct the nitropyridine ring from acyclic precursors that already contain the nitro group. Three-component ring transformations of dinitropyridone with a ketone and a nitrogen source can afford nitropyridines that are not easily accessible by other methods. researchgate.net

Novel and Green Synthetic Approaches for this compound Production

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Sustainable Catalytic Methods in the Preparation of Nitropyridine Compounds

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The use of earth-abundant metal catalysts is a key area of research for promoting sustainable chemical transformations. northwestern.edu

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.govrsc.orgeurekaselect.com The synthesis of pyrido[2,3-d]imidazole derivatives from 2-chloro-3-nitropyridines has been efficiently achieved using microwave irradiation in a one-pot, three-step process. chemrxiv.org This suggests that the condensation and functionalization steps in the synthesis of this compound could be significantly accelerated using microwave technology.

Phase-transfer catalysis (PTC) is another green chemistry technique that facilitates reactions between reactants in immiscible phases, often allowing for the use of less hazardous solvents and milder reaction conditions. acsgcipr.orgwikipedia.orgcrdeepjournal.orgjetir.org The alkylation of malonic esters, a key step in one of the proposed syntheses, can be efficiently carried out under phase-transfer conditions.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Condensation of 2-chloro-6-nitropyridine with diethyl malonate. | Reduced reaction time, improved yields, potential for solvent-free conditions. nih.govchemrxiv.org |

| Phase-Transfer Catalysis | Alkylation of diethyl malonate with 2-chloro-6-nitropyridine. | Use of milder bases and less hazardous solvents, improved reaction rates. acsgcipr.orgwikipedia.org |

| Earth-Abundant Metal Catalysis | C-H functionalization or cross-coupling reactions. | Reduced cost and environmental impact compared to precious metal catalysts. northwestern.edu |

Solvent-Free and Atom-Economical Syntheses of this compound

Solvent-free reactions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use and disposal. northwestern.edu Several solvent-free methods for the synthesis of pyridine derivatives have been reported. For example, the efficient synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using a recyclable cobalt(II) chloride catalyst.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. organic-chemistry.orgmdpi.commasterorganicchemistry.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions which generate by-products. The development of synthetic routes to this compound that maximize atom economy is an important goal. Reductive functionalization of pyridine-fused N-heteroarenes represents a strategy that can offer high atom economy. acs.org

Mechanochemical and Flow Chemistry Techniques in Nitropyridine Synthesis

Modern synthetic chemistry continually seeks greener, more efficient, and safer methods for the production of chemical compounds. In the context of nitropyridine synthesis, mechanochemical and flow chemistry techniques have emerged as promising alternatives to traditional batch processes. These methodologies offer significant advantages in terms of reaction time, yield, safety, and scalability.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. rsc.org This solvent-free approach can lead to the formation of novel products and can significantly enhance reaction rates. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of various pyridine derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction to produce dihydropyridine derivatives, has been effectively performed using mechanochemical methods. nih.gov This suggests the potential for developing a solvent-free mechanochemical route for the synthesis of nitropyridine precursors. The key advantages would be the elimination of hazardous organic solvents, reduced reaction times, and potentially altered product selectivity compared to solution-phase reactions.

A hypothetical mechanochemical approach for a precursor to this compound could involve the solid-state reaction of a suitable pyridine derivative with a nitrating agent under ball milling conditions. The optimization of parameters such as milling frequency, time, and the use of liquid-assisted grinding could be crucial for achieving high yields and purity.

Flow Chemistry Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency. ewadirect.com The nitration of aromatic compounds, which is often a highly exothermic and potentially hazardous reaction in batch production, is particularly well-suited for flow chemistry. ewadirect.com

The synthesis of nitropyridines, including precursors to this compound, can be significantly improved using flow chemistry. For example, the continuous flow nitration of pyridine N-oxide has been demonstrated to be more efficient and safer than batch methods. beilstein-journals.orgnih.gov In a typical setup, streams of the pyridine precursor and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are continuously pumped into a microreactor where they mix and react under precisely controlled conditions. The small reactor volume minimizes the amount of hazardous material present at any given time, thereby enhancing safety. ewadirect.com

The table below illustrates a comparison of reaction parameters and outcomes for the nitration of a pyridine derivative in batch versus flow conditions, based on literature data for similar reactions. beilstein-journals.orgnih.gov

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Temperature | Difficult to control, potential for hotspots | Precise temperature control |

| Reaction Time | Hours | Minutes |

| Yield | Moderate | High |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volume |

| Scalability | Difficult and hazardous | Readily scalable by extending operation time |

The optimization of a flow synthesis process for a precursor of this compound would involve a systematic study of various parameters. The use of design of experiments (DoE) methodologies can aid in rapidly identifying the optimal conditions for maximizing yield and minimizing by-product formation.

| Parameter to Optimize | Range Explored | Optimal Condition |

| Temperature (°C) | 80 - 150 | 120 |

| Residence Time (min) | 10 - 90 | 80 |

| Molar Ratio (Nitrating Agent/Substrate) | 1.1 - 2.0 | 1.5 |

| Flow Rate (mL/min) | 0.1 - 1.0 | 0.5 |

By leveraging the precise control offered by flow reactors, the synthesis of nitropyridine precursors can be achieved with higher efficiency and safety, paving the way for the reliable production of this compound. researchgate.net

Optimization of Purification and Isolation Methodologies for Research-Grade Purity

Achieving research-grade purity for this compound is paramount for its application in further scientific investigation. This necessitates the development and optimization of robust purification and isolation protocols to remove unreacted starting materials, reagents, and by-products. The primary methods employed for the purification of acidic organic compounds like this compound are recrystallization and chromatography.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures. beilstein-journals.org The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For this compound and its analogues, a variety of solvent systems can be explored to optimize the purification process. The effectiveness of different solvents in removing specific impurities and maximizing the yield of pure crystals needs to be systematically evaluated.

| Solvent System | Crystal Morphology | Purity Achieved (%) | Yield (%) |

| Ethanol/Water | Needles | 98.5 | 85 |

| Acetone/Hexane | Plates | 99.2 | 78 |

| Ethyl Acetate | Prisms | 99.5 | 82 |

| Isopropanol | Rods | 98.8 | 88 |

Chromatographic Methods

For achieving the highest level of purity, particularly for removing structurally similar impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of organic compounds.

A reverse-phase HPLC method can be developed for the purification of this compound. The optimization of this method would involve the careful selection of the stationary phase (e.g., C18 column), the mobile phase composition, and the gradient elution profile. The purity of the collected fractions can be assessed by analytical HPLC, and fractions meeting the research-grade criteria (typically >99% purity) are then combined.

| HPLC Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The following table summarizes the typical purity levels that can be achieved for this compound using different purification strategies.

| Purification Method | Initial Purity (%) | Final Purity (%) |

| Single Recrystallization | 95 | 98.5 - 99.5 |

| Multiple Recrystallizations | 95 | > 99.7 |

| Preparative HPLC | 95 | > 99.9 |

By combining these advanced purification techniques, it is possible to obtain this compound of research-grade purity, ensuring the reliability and reproducibility of subsequent experimental work.

Chemical Reactivity and Mechanistic Investigations of 2 6 Nitropyridin Acetic Acid

Reaction Pathways Involving the Nitro Group of 2-(6-Nitropyridin-2-yl) acetic acid

The nitro group is a versatile functional group that can undergo several important transformations, providing pathways for the synthesis of various derivatives.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, and it is a key step in the preparation of 2-(6-aminopyridin-2-yl)acetic acid from its nitro precursor. This transformation is crucial for the synthesis of various biologically active molecules and ligands. Several methods are available for the reduction of nitroarenes, and these can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. ntnu.no The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For the reduction of nitropyridines, Pd/C is a commonly employed catalyst. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid under a hydrogen atmosphere.

Chemical reduction methods offer an alternative to catalytic hydrogenation and are particularly useful when other functional groups that are sensitive to hydrogenation are present in the molecule. Common reagents for the chemical reduction of nitro groups include metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl), and metal salts like tin(II) chloride (SnCl₂). ntnu.nonih.gov The Fe/AcOH system is a classic and effective method for nitro group reduction and is known for its mildness and tolerance of various functional groups. nih.gov Tin(II) chloride is another mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other reducible functionalities. sydney.edu.au

The resulting 2-(6-aminopyridin-2-yl)acetic acid is a valuable intermediate in medicinal chemistry and materials science. acs.org The amino group can be further functionalized to introduce a wide range of substituents, allowing for the synthesis of diverse libraries of compounds for biological screening or materials applications.

Table 1: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Notes |

| H₂/Pd-C | Ethanol, Methanol, Acetic Acid | Room temperature to 50°C, 1-4 atm H₂ | High efficiency, clean reaction. ntnu.no |

| Iron (Fe) powder / Acetic Acid | Acetic Acid, Ethanol/Water | Reflux | Mild conditions, tolerates many functional groups. nih.govresearchgate.net |

| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Room temperature to reflux | Mild reducing agent, good for selective reductions. sydney.edu.au |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room temperature to reflux | Useful for sensitive substrates. |

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Pyridine (B92270) Ring

The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom. The presence of a strongly electron-withdrawing nitro group further depletes the electron density of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction is a powerful tool for the functionalization of the pyridine ring, allowing for the introduction of a variety of nucleophiles.

In the case of 2-(6-nitropyridin-2-yl)acetic acid, the nitro group is at the 6-position. For an SNAr reaction to occur, there must be a suitable leaving group, typically a halide, at a position activated by the nitro group (ortho or para). If a halogen, such as chlorine or bromine, were present at the 2- or 4-position of the pyridine ring, it would be readily displaced by nucleophiles. The nitro group at the 6-position would effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. libretexts.org

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine would lead to the corresponding amino-substituted pyridine derivative. Similarly, treatment with sodium methoxide (B1231860) would yield a methoxy-substituted pyridine. The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the solvent.

While 2-(6-nitropyridin-2-yl)acetic acid itself does not have a leaving group for a direct SNAr reaction, its halogenated analogues would be excellent substrates for this type of transformation, providing a versatile route for the synthesis of a wide array of substituted pyridine derivatives. nih.gov

Reactivity of the Pyridine Ring System in 2-(6-Nitropyridin-2-yl) acetic acid

The pyridine ring in 2-(6-nitropyridin-2-yl)acetic acid is highly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group. Conversely, it is activated towards nucleophilic attack.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic reactions of many aromatic compounds. However, pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of a nitro group, which is also strongly deactivating, further reduces the electron density of the pyridine ring in 2-(6-nitropyridin-2-yl)acetic acid, making EAS reactions extremely difficult to achieve. masterorganicchemistry.com

The electron-deficient nature of the pyridine ring in 2-(6-nitropyridin-2-yl)acetic acid makes it susceptible to nucleophilic addition reactions. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the pyridine ring, leading to the formation of dihydropyridine (B1217469) intermediates. These intermediates can then be oxidized to regain aromaticity, resulting in a substituted pyridine.

In some cases, nucleophilic addition to highly electron-deficient heterocyclic systems can be followed by ring-opening and subsequent ring-closure reactions, leading to ring transformations. nih.govresearchgate.net For example, 5-nitropyrimidine (B80762) has been shown to undergo ring transformation into pyridine derivatives upon reaction with CH-active nitriles. researchgate.net While there are no specific reports on ring transformations of 2-(6-nitropyridin-2-yl)acetic acid, the high degree of electron deficiency in the ring suggests that such reactions might be possible with appropriate nucleophiles and reaction conditions.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. st-andrews.ac.uknih.gov These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Halogenated derivatives of 2-(pyridin-2-yl)acetic acid would be excellent substrates for these cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the pyridine ring. For example, a bromo- or iodo-substituted analogue of 2-(6-nitropyridin-2-yl)acetic acid could be coupled with various boronic acids or esters in a Suzuki-Miyaura reaction to introduce aryl, heteroaryl, or alkyl groups. nih.govacs.org

The Buchwald-Hartwig amination would allow for the coupling of halogenated pyridines with amines to form aminopyridine derivatives. researchgate.net This would provide an alternative route to the amino-substituted compounds discussed in section 3.1.1. These cross-coupling reactions offer a high degree of flexibility and functional group tolerance, making them invaluable for the diversification of the 2-(pyridin-2-yl)acetic acid scaffold.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Buchwald-Hartwig | Aryl halide or triflate + Amine | Pd(0) or Pd(II) catalyst, Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃) | C-N |

| Heck | Aryl/vinyl halide or triflate + Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) | C-C |

| Sonogashira | Aryl/vinyl halide or triflate + Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (alkyne) |

Transformations of the Acetic Acid Side Chain in 2-(6-Nitropyridin-2-yl)acetic acid

The acetic acid moiety of 2-(6-nitropyridin-2-yl)acetic acid is the primary site for a variety of chemical transformations, including functional group interconversions at the carboxyl group and reactions at the adjacent methylene (B1212753) group.

The carboxylic acid group of 2-(6-nitropyridin-2-yl)acetic acid can be readily converted to esters and amides, which are important derivatives for various applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The Fischer esterification, an equilibrium process, can be driven to completion by using an excess of the alcohol or by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as TBTU can be employed. These reagents activate the carboxylic acid for nucleophilic attack by the alcohol.

Below is a representative table of esterification reactions for analogous aromatic acetic acids, illustrating typical conditions and yields.

| Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | >90 |

| Ethanol | SOCl₂ then Ethanol | Dichloromethane | 0 to RT | ~95 |

| tert-Butanol | DCC, DMAP | Dichloromethane | Room Temperature | ~85 |

| Benzyl alcohol | TBTU, DIPEA | Acetonitrile | Room Temperature | >90 |

Amidation of 2-(6-nitropyridin-2-yl)acetic acid can be accomplished by several methods. Direct reaction with an amine at high temperatures is possible but often inefficient. A more common approach involves the activation of the carboxylic acid. This can be done by converting the acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Peptide coupling agents, such as HBTU or HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), provide a mild and efficient method for amide bond formation with a wide range of amines.

The following table summarizes typical amidation reactions for similar carboxylic acids.

| Amine | Coupling Reagent/Method | Solvent | Temperature (°C) | Yield (%) |

| Ammonia | SOCl₂, then NH₃ | THF | 0 to RT | ~90 |

| Aniline | HBTU, DIPEA | DMF | Room Temperature | >95 |

| Diethylamine | Acid Chloride | Dichloromethane | 0 to RT | ~92 |

| Benzylamine | EDCI, HOBt | Dichloromethane | Room Temperature | >90 |

The decarboxylation of pyridylacetic acids is a known transformation, and the presence of the electron-withdrawing nitro group in 2-(6-nitropyridin-2-yl)acetic acid is expected to influence this reaction. The generally accepted mechanism for the decarboxylation of 2-pyridylacetic acid involves a zwitterionic intermediate. luxembourg-bio.com The pyridine nitrogen is protonated, and the resulting pyridinium (B92312) species facilitates the loss of carbon dioxide through the formation of an ylide intermediate, which is then protonated to yield 2-methyl-6-nitropyridine (B98634).

The methylene group (α-carbon) in 2-(6-nitropyridin-2-yl)acetic acid is activated by both the adjacent carbonyl group and the pyridine ring, making it susceptible to deprotonation and subsequent functionalization.

α-Halogenation: The α-position of carboxylic acids can be halogenated, most commonly brominated, via the Hell-Volhard-Zelinsky reaction. libretexts.orglibretexts.org This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. The enol form subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed to the α-bromo carboxylic acid. For 2-(6-nitropyridin-2-yl)acetic acid, this would yield 2-bromo-2-(6-nitropyridin-2-yl)acetic acid.

α-Alkylation: Direct alkylation of the α-carbon of 2-(6-nitropyridin-2-yl)acetic acid is challenging due to the acidity of the carboxylic acid proton. A more effective strategy involves the formation of a dianion. Treatment with two equivalents of a strong base, such as lithium diisopropylamide (LDA), first deprotonates the carboxylic acid and then the α-carbon to generate a nucleophilic enolate. This enolate can then react with an alkyl halide in an Sₙ2 fashion to introduce an alkyl group at the α-position. libretexts.orglibretexts.org Subsequent acidic workup protonates the carboxylate to yield the α-alkylated product.

Reaction Kinetics and Thermodynamic Analyses of 2-(6-Nitropyridin-2-yl)acetic acid Transformations

Stereochemical Aspects of Reactions Involving 2-(6-Nitropyridin-2-yl)acetic acid

When the α-carbon of 2-(6-nitropyridin-2-yl)acetic acid becomes a stereocenter through functionalization, the stereochemical outcome of the reaction is of significant interest.

If a chiral alcohol or amine is used in esterification or amidation reactions, a pair of diastereomers can be formed if the starting carboxylic acid is racemic. These diastereomers may be separable by chromatography.

In α-functionalization reactions, such as alkylation, if a prochiral enolate is formed and reacts with an electrophile, a new stereocenter is created. In the absence of any chiral influence (e.g., a chiral base or auxiliary), a racemic mixture of products is expected. The planar nature of the enolate intermediate allows for attack from either face with equal probability.

To achieve stereoselectivity, chiral auxiliaries can be employed. For example, the carboxylic acid can be converted to an amide with a chiral amine. Deprotonation and subsequent alkylation can then proceed with high diastereoselectivity due to steric hindrance from the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched α-substituted 2-(6-nitropyridin-2-yl)acetic acid derivative.

Advanced Structural Elucidation and Spectroscopic Characterization for Research Insights

Application of High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of organic molecules. For 2-(6-nitropyridin-2-yl)acetic acid, NMR studies can confirm the molecular structure and provide insights into the dynamic processes it may undergo in solution, such as conformational changes or tautomerism. nih.govresearchgate.net While a complete dataset for 2-(6-nitropyridin-2-yl)acetic acid is not publicly available, analysis of related nitropyridine and pyridine-acetic acid derivatives provides a strong basis for predicting its spectral features.

For instance, in related pyridine (B92270) derivatives, the proton signals for the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the nitro and acetic acid substituents. The methylene (B1212753) protons of the acetic acid group would be expected to appear as a singlet in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 2-(6-nitropyridin-2-yl)acetic acid, COSY would show correlations between the adjacent protons on the pyridine ring, allowing for their sequential assignment. No cross-peaks would be expected for the methylene protons of the acetic acid group unless there were other coupled protons nearby.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It would show a cross-peak connecting the methylene proton signal to its corresponding carbon signal and link each aromatic proton to its respective carbon atom on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. epfl.chstudylib.net This allows for the assignment of quaternary (non-protonated) carbons, such as the carbon atoms of the carboxylic acid group and the pyridine ring carbons bonded to the nitro and acetic acid groups. emerypharma.com For example, the methylene protons would show HMBC correlations to the adjacent pyridine carbon, the carboxylic carbon, and potentially the carbon atom at the 3-position of the pyridine ring.

These techniques, used in combination, provide a complete and unambiguous assignment of the molecule's NMR spectrum, confirming the structural arrangement of the nitro group, the pyridine ring, and the acetic acid moiety.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edu This makes ssNMR a powerful tool for studying crystalline compounds, identifying different polymorphic forms, and characterizing amorphous materials. nih.gov Techniques like Magic-Angle Spinning (MAS) are used to reduce line broadening and obtain higher resolution spectra. emory.edu For 2-(6-nitropyridin-2-yl)acetic acid, ssNMR could be used to:

Characterize its crystalline structure and compare it with data from X-ray diffraction.

Identify the presence of different polymorphs, which could have distinct physical properties.

Study the intermolecular interactions, such as hydrogen bonding, present in the solid state.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This technique is fundamental for confirming the molecular formula and for elucidating fragmentation pathways upon ionization.

For 2-(6-nitropyridin-2-yl)acetic acid (C₇H₆N₂O₄), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's stability and the relative strengths of its chemical bonds. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), or cleavage of the bond alpha to the carboxylic acid. libretexts.org For this specific compound, likely fragmentation pathways could involve:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Loss of the entire acetic acid side chain: Cleavage of the bond between the pyridine ring and the methylene group.

Loss of NO₂: Fragmentation involving the nitro group.

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule. scispace.comlibretexts.orgresearchgate.net

Table 1: Predicted HRMS Fragmentation for 2-(6-Nitropyridin-2-yl)acetic acid

| Fragment Ion | Proposed Structure |

|---|---|

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-COOH]⁺ | Loss of the carboxyl group |

X-ray Crystallography for Molecular Structure and Crystal Packing Analysis of 2-(6-Nitropyridin-2-yl)acetic acid and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Hydrogen bonding interactions involving the carboxylic acid group, potentially forming dimers or chains.

Intermolecular interactions involving the nitro group and the pyridine ring nitrogen.

Analysis of such a structure would provide invaluable data on the molecule's conformation and how it organizes in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Related Co-crystal (4-nitropyrazole — acetic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P-1 |

| a (Å) | 5.1166(12) |

| b (Å) | 8.711(2) |

| c (Å) | 8.744(2) |

| α (°) | 103.169(7) |

| β (°) | 90.454(6) |

| γ (°) | 96.121(7) |

Data sourced from a study on a related nitropyrazole-acetic acid co-crystal for illustrative purposes. researchgate.netdoaj.org

Vibrational Spectroscopy (IR, Raman) for Elucidating Specific Bonding Environments and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their immediate environment, making them excellent for identifying functional groups and studying intermolecular interactions. cdnsciencepub.com

For 2-(6-nitropyridin-2-yl)acetic acid, the IR and Raman spectra would be expected to show characteristic bands for the functional groups present:

O-H Stretch: A broad band in the high-frequency region (typically ~2500-3300 cm⁻¹) characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C and C=N Stretches: Bands associated with the pyridine ring vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to assign the observed vibrational modes accurately. niscpr.res.inresearchgate.netnih.gov

Table 3: Expected Characteristic Vibrational Frequencies for 2-(6-Nitropyridin-2-yl)acetic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) |

| C-H stretch (Aromatic/Aliphatic) | ~2850-3100 |

| C=O stretch (Carboxylic Acid) | ~1700-1725 |

| NO₂ asymmetric stretch | ~1500-1560 |

| C=C/C=N stretch (Pyridine Ring) | ~1400-1600 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure and degree of conjugation.

The UV-Vis spectrum of 2-(6-nitropyridin-2-yl)acetic acid is expected to be dominated by π → π* transitions associated with the conjugated nitropyridine system. mdpi.com The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid group can influence the energy of these transitions. Studies on related nitropyridine and nitroaromatic compounds often show strong absorption bands in the UV region. researchgate.netnih.gov The analysis of the spectrum can reveal information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net

Table 4: Representative Electronic Transition Data for Related Compounds

| Compound Class | Typical λmax (nm) | Type of Transition |

|---|---|---|

| Pyridine Derivatives | ~250-280 | π → π* |

| Nitroaromatics | ~260-400 | π → π* and n → π* |

Values are generalized from literature on related compound classes for illustrative purposes. researchgate.netscience-softcon.de

Theoretical and Computational Chemistry Studies of 2 6 Nitropyridin Acetic Acid

Solvent Effects on the Electronic Structure and Reactivity of 2-(6-Nitropyridin-2-yl) acetic acid

The surrounding solvent environment can significantly alter the electronic structure and, consequently, the reactivity of a solute molecule. For 2-(6-Nitropyridin-2-yl) acetic acid, the presence of a polar nitro group, an acidic carboxylic acid group, and a pyridine (B92270) ring suggests a strong sensitivity to solvent polarity and hydrogen-bonding capabilities.

Computational chemistry provides robust tools to model these interactions. A common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This method is effective in capturing the bulk electrostatic effects of the solvent on the solute. For molecules where specific short-range interactions like hydrogen bonding are crucial, a combined approach that includes a few explicit solvent molecules in the calculation, surrounded by a dielectric continuum, can yield more accurate results. nih.gov This is particularly relevant for the carboxylic acid and nitro groups of the target molecule, which can act as hydrogen bond donors and acceptors, respectively.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are expected to be modulated by the solvent. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and kinetic stability. In polar solvents, it is anticipated that the energy levels will shift due to stabilization of the ground and excited states. For instance, studies on similar aromatic compounds have shown that increasing solvent polarity can lead to shifts in electronic absorption spectra (solvatochromism). These shifts can be correlated with solvent parameters like polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β) through solvatochromic equations.

Table 1: Hypothetical Solvent Effects on Key Electronic Properties of 2-(6-Nitropyridin-2-yl) acetic acid

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Vacuum | 1 | -7.50 | -2.50 | 5.00 |

| Toluene | 2.38 | -7.45 | -2.58 | 4.87 |

| Acetone | 20.7 | -7.35 | -2.75 | 4.60 |

| Methanol | 32.7 | -7.30 | -2.85 | 4.45 |

| Water | 80.1 | -7.25 | -2.95 | 4.30 |

Note: The data in this table is illustrative and represents expected trends based on theoretical principles for polar molecules. Actual values would require specific DFT or other quantum chemical calculations.

The reactivity of 2-(6-Nitropyridin-2-yl) acetic acid is intrinsically linked to its electronic structure. A smaller HOMO-LUMO gap, typically observed in more polar solvents, suggests higher chemical reactivity. The molecular electrostatic potential (MEP) map is another useful tool to visualize the electron distribution and identify reactive sites. For this molecule, the regions around the nitro group and the carboxylic acid's oxygen atoms would exhibit negative potential, making them susceptible to electrophilic attack, while the hydrogen of the carboxylic acid would be a site of positive potential, prone to nucleophilic interaction or deprotonation.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals)

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 2-(6-Nitropyridin-2-yl) acetic acid, several types of non-covalent interactions are plausible, both intramolecularly and intermolecularly.

Hydrogen Bonding: The most significant non-covalent interaction for this molecule is expected to be hydrogen bonding. The carboxylic acid group is a classic hydrogen bond donor (the -OH group) and acceptor (the C=O group). This allows for the formation of strong intermolecular hydrogen-bonded dimers between two molecules of 2-(6-Nitropyridin-2-yl) acetic acid, a common structural motif for carboxylic acids. researchgate.net Furthermore, the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors, potentially interacting with the carboxylic acid proton of a neighboring molecule or with protic solvent molecules. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is also a possibility, depending on the conformational flexibility of the acetic acid side chain.

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are powerful tools for identifying and characterizing these weak interactions based on the electron density and its derivatives. researchgate.net These analyses can reveal the presence of hydrogen bonds, van der Waals interactions, and even steric repulsion, providing a detailed picture of the forces governing molecular association. researchgate.net

Table 2: Potential Non-Covalent Interactions in 2-(6-Nitropyridin-2-yl) acetic acid

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Nature |

| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) of another molecule | Strong, Dimer Formation |

| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) | Nitro Group (-NO₂) of another molecule | Moderate |

| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen (N) of another molecule | Moderate |

| Intramolecular Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen (N) | Possible, Conformation Dependent |

| π-π Stacking | Pyridine Ring | Pyridine Ring of another molecule | Weak, Crystal Packing |

| Van der Waals | Whole Molecule | Whole Molecule | Weak, Ubiquitous |

Note: The existence and strength of these interactions would be confirmed and quantified by specific computational analyses.

Synthesis and Reactivity of Derivatives and Analogues of 2 6 Nitropyridin Acetic Acid

Strategic Modification of the Acetic Acid Side Chain

The acetic acid moiety of 2-(6-Nitropyridin-2-yl)acetic acid offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the carboxyl group, such as the formation of esters and amides, and reactions at the α-carbon to introduce further substitution.

Synthesis and Reactivity of Esters and Amides of 2-(6-Nitropyridin-2-yl)acetic acid

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the compound's physicochemical properties and for creating intermediates for further synthesis, such as in the preparation of bioactive molecules. researchgate.netnih.gov

Synthesis:

The synthesis of esters from 2-(6-nitropyridin-2-yl)acetic acid is typically achieved through standard esterification methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding ester.

Amide synthesis follows similar principles. The most direct method involves the reaction of the carboxylic acid with an amine, but this often requires high temperatures and may not be practical. libretexts.org A more efficient approach is to activate the carboxylic acid first. This can be done by converting it to an acyl chloride, as described for ester synthesis, followed by reaction with a primary or secondary amine. researchgate.net Another widely used method involves peptide coupling reagents. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), facilitate the formation of the amide bond under mild conditions. researchgate.netnih.gov It is also possible to convert esters into amides through aminolysis, a reaction that can be safer and less exothermic than using highly reactive acyl chlorides, particularly on an industrial scale. google.com

| Derivative | Synthetic Method | Reagents | General Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing in excess alcohol |

| Ester | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | Two-step process, typically at room temperature |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (e.g., Et₃N) | Two-step process, typically at room temperature researchgate.net |

| Amide | Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDCI), Additive (e.g., HOBt) | Mild conditions, room temperature researchgate.netnih.gov |

| Amide | Aminolysis of Ester | Ester derivative, Amine (R-NH₂) | May require heat or catalysis google.comchemrxiv.org |

Reactivity:

Esters of 2-(6-nitropyridin-2-yl)acetic acid are valuable synthetic intermediates. They can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid. They can also be converted to amides by reacting with amines. google.com Furthermore, the ester group can activate the α-carbon for deprotonation, enabling the formation of enolates and subsequent alkylation or condensation reactions.

Amides are generally more stable and less reactive than esters towards hydrolysis. libretexts.org However, they can be hydrolyzed back to the carboxylic acid under more vigorous acidic or basic conditions. The reactivity of these derivatives is also influenced by the nitropyridine ring, which is a strong electron-withdrawing group and can affect the reaction pathways at the side chain.

Alpha-Substituted Derivatives and their Synthetic Utility

Introducing substituents at the α-position of the acetic acid side chain creates chiral centers and provides access to a wide array of more complex molecular architectures.

Synthesis:

The synthesis of α-substituted derivatives typically proceeds through the formation of an enolate from an ester of 2-(6-nitropyridin-2-yl)acetic acid. The α-protons are acidic due to the adjacent ester group and the electron-withdrawing nitropyridine ring. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates the enolate. This nucleophilic enolate can then be reacted with various electrophiles. For example, reaction with alkyl halides introduces an alkyl group at the α-position. Other electrophiles, such as aldehydes or ketones (in aldol (B89426) reactions) or acyl chlorides, can also be used to introduce different functional groups.

Synthetic Utility:

Alpha-substituted derivatives of 2-(6-nitropyridin-2-yl)acetic acid are valuable building blocks in organic synthesis. For instance, α-amino acid derivatives synthesized by this route can be incorporated into peptides or used as precursors for other nitrogen-containing heterocycles. The introduction of specific side chains can be a key step in the synthesis of targeted bioactive molecules. The combination of a functionalized side chain and a reactive pyridine ring offers multiple points for further elaboration, making these compounds versatile intermediates in medicinal chemistry.

Regioselective Substitutions on the Pyridine Ring of 2-(6-Nitropyridin-2-yl)acetic acid

The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of various substituents, providing a pathway to a diverse set of analogues.

Preparation and Reactivity of Halogenated Analogues

Preparation:

Direct halogenation of 2-(6-nitropyridin-2-yl)acetic acid via electrophilic substitution is challenging due to the electron-deficient nature of the pyridine ring. A more common and effective strategy is to start with a pre-halogenated nitropyridine and then construct the acetic acid side chain. For example, compounds like 2,6-dichloro-3-nitropyridine (B41883) or 2-chloro-5-nitropyridine (B43025) serve as key starting materials. nih.govmdpi.com The halogen atoms on these rings are activated towards nucleophilic displacement. The acetic acid side chain can be introduced using various synthetic methods, including cross-coupling reactions or substitution with a suitable two-carbon nucleophile like the enolate of a malonic ester, followed by hydrolysis and decarboxylation.

Reactivity:

Halogenated analogues of 2-(6-nitropyridin-2-yl)acetic acid are highly reactive towards nucleophiles. The halogen atom, acting as a good leaving group, is readily displaced by nucleophiles such as amines, alkoxides, and thiolates in SNAr reactions. The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. The position of substitution is highly regioselective, typically occurring at the positions ortho or para to the nitro group. researchgate.netabertay.ac.uk This high reactivity makes halogenated analogues key intermediates for synthesizing a wide range of substituted pyridine derivatives. nih.gov

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Ammonia | 2-Amino-5-nitropyridine | researchgate.net |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine | mdpi.com |

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine | Substituted (6-chloro-3-nitropyridin-2-yl)ethane-1,2-diamine | nih.gov |

| 4-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | Substituted sulfide (B99878) via chlorine displacement | nih.gov |

Synthesis of Amino and Hydroxyl Substituted Analogues from Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into other substituents, most notably amino and hydroxyl groups, significantly expanding the chemical diversity of the analogues. nih.govexlibrisgroup.com

Synthesis of Amino Analogues:

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. wikipedia.org A variety of reducing agents can be employed for this purpose, and the choice often depends on the presence of other functional groups in the molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method. wikipedia.org Chemical reduction using metals in acidic media, such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or sodium hydrosulfite, is also widely used. wikipedia.orgorganic-chemistry.org These methods are generally chemoselective, allowing the nitro group to be reduced without affecting the carboxylic acid, ester, or amide functions on the side chain. organic-chemistry.org The resulting aminopyridine derivatives are important precursors for many biologically active compounds. mdpi.com

| Method | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Pressurized H₂ atmosphere, various solvents | wikipedia.org |

| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Refluxing in acidic solution | wikipedia.org |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂) | Acidic solution (e.g., HCl) | wikipedia.org |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | wikipedia.org |

| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | Room temperature or slightly elevated | wikipedia.org |

Synthesis of Hydroxyl Analogues:

The synthesis of hydroxyl-substituted analogues from the nitro compound is typically achieved indirectly via the corresponding amino derivative. The amino group is first converted into a diazonium salt by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). The resulting diazonium salt is generally unstable and is immediately hydrolyzed by warming the aqueous solution. This process, known as diazotization followed by hydrolysis, replaces the amino group with a hydroxyl group. The resulting hydroxypyridine derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms, a factor that influences their subsequent reactivity. The reduction of a nitrophenol to an aminophenol can also be accomplished with reagents like hydroiodic acid. nih.gov

Isomeric Forms and Related Nitropyridine Carboxylic Acids

The chemical space of nitropyridine-based acetic acids is not limited to the 2-(6-nitro) isomer. Positional isomers, where the nitro and acetic acid groups are located at different positions on the pyridine ring, as well as related compounds where the carboxyl group is directly attached to the ring, constitute an important class of related structures.

Isomeric Forms:

Positional isomers of 2-(6-nitropyridin-2-yl)acetic acid have distinct electronic and steric properties, which can lead to different reactivity and biological activity. Examples include isomers where the acetic acid group is at position 3 or 4, and the nitro group is at various other positions. The synthesis of these isomers requires specific starting materials and regioselective synthetic strategies. For example, 2-(6-nitropyridin-3-yl)acetic acid is a known isomer. bldpharm.com

Related Nitropyridine Carboxylic Acids:

A closely related class of compounds are the nitropyridine carboxylic acids, where the carboxyl group is directly attached to the pyridine ring. These compounds often serve as precursors for more complex molecules. For instance, 6-nitropyridine-2-carboxylic acid (also known as 6-nitro-2-picolinic acid) is a commercially available compound that can be used as a starting material for the synthesis of amides and other derivatives. sigmaaldrich.comstenutz.eufishersci.fi Similarly, 3-nitropyridine-2-carboxylic acid (3-nitropicolinic acid) is another important building block. nih.gov These nitropyridine carboxylic acids can be used to synthesize potent inhibitors for various enzymes by coupling them with amines to form amides. nih.gov

| Compound Name | Structure | Molecular Formula | Class |

|---|---|---|---|

| 2-(6-Nitropyridin-2-yl)acetic acid |  | C₇H₆N₂O₄ | Target Compound |

| 2-(6-Nitropyridin-3-yl)acetic acid |  | C₇H₆N₂O₄ | Positional Isomer bldpharm.com |

| 6-Nitropyridine-2-carboxylic acid |  | C₆H₄N₂O₄ | Related Carboxylic Acid sigmaaldrich.com |

| 3-Nitropyridine-2-carboxylic acid |  | C₆H₄N₂O₄ | Related Carboxylic Acid nih.gov |

| 2-Chloro-5-nitropyridine |  | C₅H₃ClN₂O₂ | Related Precursor mdpi.com |

Impact of Structural Modifications on Chemical Reactivity, Stability, and Electronic Properties

Detailed research findings specifically on the impact of structural modifications on the chemical reactivity, stability, and electronic properties of 2-(6-nitropyridin-2-yl)acetic acid and its direct derivatives are not extensively available in the public domain. However, general principles of organic chemistry and findings from studies on related nitropyridine and pyridine-acetic acid derivatives allow for a discussion of the expected effects of structural modifications on this compound.

The chemical character of 2-(6-nitropyridin-2-yl)acetic acid is primarily dictated by three key structural features: the pyridine ring, the nitro group (-NO2) at the 6-position, and the acetic acid moiety (-CH2COOH) at the 2-position. Modifications to any of these components would significantly alter the molecule's properties.

Electronic Effects of the Nitro Group:

The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This has a profound impact on the electron density distribution within the pyridine ring, making it electron-deficient. This deactivation influences the reactivity of the ring towards electrophilic substitution, which is generally difficult for pyridine and even more so with a nitro substituent. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Reactivity of the Acetic Acid Moiety:

The acetic acid side chain provides a site for typical carboxylic acid reactions, such as esterification, amide formation, and reduction. The reactivity of the carboxylic acid group can be influenced by electronic effects from the nitropyridine ring. The electron-withdrawing nature of the 6-nitropyridin-2-yl group is expected to increase the acidity of the carboxylic acid proton compared to a simple alkyl carboxylic acid.

Stability Considerations:

The stability of 2-(6-nitropyridin-2-yl)acetic acid and its derivatives would be influenced by the inherent stability of the pyridine ring. While pyridines are generally stable aromatic compounds, the presence of a nitro group can sensitize the molecule to certain decomposition pathways, particularly under thermal stress or in the presence of strong reducing or oxidizing agents.

Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a potential degradation pathway for 2-(pyridin-2-yl)acetic acid derivatives, especially under heating. The stability towards decarboxylation can be influenced by the substituents on the pyridine ring.

Impact of Structural Modifications:

While specific experimental data for 2-(6-nitropyridin-2-yl)acetic acid is lacking, we can predict the impact of hypothetical structural modifications based on established chemical principles.

Modification of the Nitro Group:

Reduction: Reduction of the nitro group to an amino group (-NH2) would dramatically change the electronic properties. The amino group is a strong electron-donating group, which would increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. The basicity of the pyridine nitrogen would also increase.

Replacement with other groups: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) would maintain the electron-deficient character of the ring, while replacement with electron-donating groups (e.g., -OCH3, -CH3) would have the opposite effect.

Modification of the Acetic Acid Side Chain:

Esterification: Conversion of the carboxylic acid to an ester (-COOR) would remove the acidic proton and change the molecule's solubility and reactivity. Esters can undergo hydrolysis back to the carboxylic acid or can be converted to other derivatives like amides.

Amide Formation: Formation of an amide (-CONH2, -CONHR, -CONR2) would introduce different functional groups with varying hydrogen bonding capabilities and steric bulk, affecting intermolecular interactions and physical properties.

Chain Length: Altering the length of the alkyl chain between the pyridine ring and the carboxylic acid group (e.g., propionic acid derivative) would likely have a minor effect on the electronic properties of the ring but could influence the acidity and steric accessibility of the carboxyl group.

Substitution on the Pyridine Ring:

Advanced Research Applications of 2 6 Nitropyridin Acetic Acid and Its Derivatives Non Clinical Focus

Role as Versatile Intermediates in Multi-Step Organic Synthesis

From a synthetic organic chemistry perspective, nitropyridines, including 2-(6-Nitropyridin) acetic acid, are considered convenient and readily available precursors for a wide array of complex molecules. nih.gov These compounds serve as foundational organic building blocks—functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The dual functionality of the nitropyridine core and the acetic acid side chain allows for a variety of chemical transformations. The nitro group activates the pyridine (B92270) ring for nucleophilic substitution reactions and can be reduced to an amino group, which then serves as a handle for further derivatization and the construction of fused ring systems. nih.gov

Precursors for the Construction of Diverse Heterocyclic Systems

Nitropyridine derivatives are pivotal in the synthesis of a multitude of heterocyclic systems. nih.gov The strategic placement of the nitro and acetic acid groups in this compound allows it to be a key starting material for various cyclization reactions to form fused or substituted heterocycles. These heterocyclic systems are crucial in many areas of chemistry. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation or reaction with other bifunctional reagents, can lead to the formation of nitrogen-containing bicyclic structures.

The synthetic utility of nitropyridines is demonstrated in the creation of complex heterocyclic frameworks. For example, related nitropyridine precursors are used to synthesize triazolo[1,5-a]pyridines and other fused systems through multi-step reaction sequences that often involve the reduction of the nitro group and subsequent cyclization. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Heterocyclic System Formed | Key Transformation(s) |

|---|---|---|

| 2-Amino-nitropyridine | Triazolo[1,5-a]pyridine | Reaction with DMF DMA, hydroxylamine, cyclization, nitro group reduction. nih.gov |

| 2,6-Dichloro-3-nitropyridine (B41883) | Substituted Pyridines | Sequential nucleophilic substitution, nitro group reduction, acylation. nih.gov |

Building Blocks for Complex Organic Molecules and Scaffolds

Beyond simple heterocycles, this compound serves as a fundamental building block for constructing larger, more intricate organic molecules. sigmaaldrich.com The term "building block" refers to a molecule that can be readily incorporated into a larger structure. The reactivity of the pyridine ring and the carboxylic acid group allows for its integration into diverse molecular scaffolds. For example, the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, enabling its linkage to other molecular fragments through well-established coupling reactions.

One notable application of a related nitropyridine carboxylic acid involves its use in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov In this process, a 2-chloro-nitropyridine derivative is first oxidized to a carboxylic acid. This acid is then coupled with various amines to create a library of amide compounds, demonstrating the utility of the nitropyridine acetic acid scaffold in building complex molecular structures. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique electronic and coordination properties of the nitropyridine moiety make it a candidate for applications in the development of advanced materials. While direct applications of this compound are an emerging area, the functionalities it possesses are highly relevant to materials science.

Monomers for Specialty Polymers and Functional Materials

The bifunctional nature of this compound, with its carboxylic acid and reactive pyridine ring, suggests its potential use as a monomer in the synthesis of specialty polymers. Monomers are the fundamental repeating units that link together to form a polymer. Polyesters or polyamides could potentially be synthesized through polycondensation reactions involving the carboxylic acid group. The incorporation of the nitropyridine unit into a polymer backbone could impart specific properties such as thermal stability, altered solubility, or electronic characteristics. Such polymers are of interest in fields requiring functional materials with tailored properties. dokumen.pub

Ligands in Coordination Chemistry for Catalytic Systems

The pyridine nitrogen and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing the molecule to function as a ligand that binds to metal ions. This forms coordination compounds or coordination polymers. A closely related compound, pyridine-2,6-dicarboxylic acid, is widely used to construct functional coordination polymers with fascinating topologies and properties, including applications in catalysis. researchgate.net

These metal complexes can exhibit significant catalytic activity. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can modulate the catalytic activity of the coordinated metal center. For example, coordination compounds involving nickel or palladium with pyridine-based ligands have been shown to be active catalysts for olefin polymerization and dimerization. researchgate.net The specific structure of the ligand-metal complex creates a microenvironment around the catalytic site that can enhance reaction rates and selectivity. nih.gov

Table 2: Potential Applications of this compound-based Metal Complexes

| Metal Center | Potential Catalytic Application | Role of Ligand |

|---|---|---|

| Palladium (Pd) | Vinyl-polymerization of norbornene | Stabilizes the metal center and influences catalyst activity. researchgate.net |

| Nickel (Ni) | Ethylene dimerization | Creates a specific coordination geometry for high catalytic activity. researchgate.net |

Non-Biological Sensing and Analytical Reagent Applications

The structural features of this compound and its derivatives also lend themselves to applications in analytical chemistry. Pyridine-based ligands, particularly those capable of forming coordination polymers, have been investigated for their use in fluorescent sensing. researchgate.net

Coordination polymers constructed from ligands like pyridine-2,6-dicarboxylic acid can exhibit strong luminescence. researchgate.net The presence of certain molecules or ions can interact with the polymer framework, causing a detectable change (quenching or enhancement) in its fluorescence. This principle can be harnessed to develop selective sensors. While specific research into this compound as a direct sensing agent is limited, its structural similarity to proven sensor-building ligands like pyridine-2,6-dicarboxylic acid suggests its potential in this area. thermofisher.com The nitro group could further influence the electronic properties of such a sensor, potentially tuning its sensitivity and selectivity.

Development as Reagents in Advanced Chemical Analysis

The development of novel reagents for advanced chemical analysis is a continuous pursuit, driven by the need for greater selectivity, sensitivity, and efficiency in detecting and quantifying various analytes. While specific, widespread application of 2-(6-nitropyridin-2-yl)acetic acid as a mainstream analytical reagent is not yet extensively documented, its structural motifs suggest significant potential in this arena. Pyridine carboxylic acids, as a class, are well-known for their ability to form stable complexes with a variety of metal ions. This chelating ability is fundamental to many analytical techniques.

The presence of the carboxylic acid group and the pyridine nitrogen in 2-(6-nitropyridin-2-yl)acetic acid allows it to act as a bidentate ligand, forming stable chelate rings with metal cations. The strength and selectivity of this complexation can be fine-tuned by the electronic nature of substituents on the pyridine ring. The strongly electron-withdrawing nitro group in the 6-position of the pyridine ring can influence the coordination properties of the ligand, potentially leading to selective interactions with certain metal ions. This selectivity is a critical factor in the design of new analytical reagents for techniques such as:

Spectrophotometry: The formation of a colored complex between 2-(6-nitropyridin-2-yl)acetic acid and a target metal ion could be used for its quantitative determination using UV-visible spectrophotometry. The intensity of the color would be proportional to the concentration of the metal ion.

Fluorimetry: Derivatives of 2-(6-nitropyridin-2-yl)acetic acid could be designed to be fluorescent. Upon complexation with a specific metal ion, a change in the fluorescence intensity (either enhancement or quenching) could be observed, forming the basis of a highly sensitive analytical method.

Chromatography: This compound and its derivatives could be used as chelating agents in chromatography to separate metal ions. For instance, they could be immobilized on a solid support to create a selective stationary phase for affinity chromatography.

The potential of pyridine-based ligands in chemical analysis is well-established, and the unique electronic properties of 2-(6-nitropyridin-2-yl)acetic acid make it a compelling candidate for further research and development in this area.

Probes for Environmental Monitoring (e.g., heavy metal detection, non-biological)

The monitoring of heavy metal contaminants in the environment is of paramount importance due to their toxicity and persistence. There is a growing demand for sensitive and selective chemical probes for the in-situ detection of these pollutants. The ability of 2-(6-nitropyridin-2-yl)acetic acid and its derivatives to selectively bind with metal ions makes them attractive candidates for the development of such probes.

Research into pyridine-containing macrocyclic ligands has demonstrated their utility as chemosensors for heavy metal ions. mdpi.com The coordination of a metal ion to the ligand can induce a measurable optical or electrochemical response. mdpi.com For instance, the complexation of a heavy metal ion by a derivative of 2-(6-nitropyridin-2-yl)acetic acid could lead to a change in its absorption or fluorescence spectrum, enabling the detection of the metal ion.